![molecular formula C13H19ClN2O B578548 4,5-Dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine] hydrochloride CAS No. 1298034-52-2](/img/structure/B578548.png)
4,5-Dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine] hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4’-piperidine];hydrochloride: is a complex organic compound characterized by a spiro junction between a benzoxazepine and a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4’-piperidine] typically involves the cyclization of ortho-hydroxyacetophenone with N-benzylpiperidone . The reaction conditions often include the use of esterification of biologically active salicylanilides with N-protected amino acids . Additionally, Cu(I)-catalyzed cycloaddition of azido-alkynes has been employed to synthesize related benzoxazepine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. The use of microwave heating and deep eutectic solvents has been explored to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be performed on the benzoxazepine moiety.
Substitution: Both nucleophilic and electrophilic substitution reactions are feasible, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products
The major products formed from these reactions include various substituted benzoxazepine and piperidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry
In chemistry, spiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4’-piperidine] is used as a scaffold for the synthesis of various bioactive molecules. Its unique structure allows for the exploration of diverse chemical reactions and the development of new synthetic methodologies .
Biology
Biologically, this compound has been studied for its potential as an inhibitor of amyloid-beta peptide production, which is implicated in Alzheimer’s disease . It has shown promise in reducing the neurotoxic effects of amyloid-beta in vitro .
Medicine
In medicine, spiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4’-piperidine] is being investigated for its therapeutic potential in treating neurodegenerative diseases. Its ability to inhibit key enzymes involved in the pathogenesis of Alzheimer’s disease makes it a candidate for drug development .
Industry
Industrially, the compound’s derivatives are explored for their potential use in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of spiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4’-piperidine] involves the inhibition of gamma-secretase, an enzyme responsible for the cleavage of amyloid precursor protein (APP) into amyloid-beta peptides . By inhibiting this enzyme, the compound reduces the production of neurotoxic amyloid-beta, thereby potentially altering the pathophysiology of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Spiro[benzoxazepine-piperidine]: Similar in structure but with different substituents, affecting its biological activity.
Benzodiazepines: Share a similar benzene ring fused to a diazepine ring but differ in their pharmacological effects.
Benzoxazepines: Lack the spiro junction, leading to different chemical and biological properties.
Uniqueness
Spiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4’-piperidine] is unique due to its spiro junction, which imparts significant conformational flexibility and enhances its ability to interact with various biological targets . This structural feature distinguishes it from other benzoxazepine and piperidine derivatives, making it a valuable scaffold in medicinal chemistry .
Properties
CAS No. |
1298034-52-2 |
|---|---|
Molecular Formula |
C13H19ClN2O |
Molecular Weight |
254.758 |
IUPAC Name |
spiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4/'-piperidine];hydrochloride |
InChI |
InChI=1S/C13H18N2O.ClH/c1-2-4-12-11(3-1)15-10-7-13(16-12)5-8-14-9-6-13;/h1-4,14-15H,5-10H2;1H |
InChI Key |
IWQPGFDBDFRGKA-UHFFFAOYSA-N |
SMILES |
C1CNCCC12CCNC3=CC=CC=C3O2.Cl |
Synonyms |
Spiro[1,5-benzoxazepine-2(3H),4/'-piperidine], 4,5-dihydro-, hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



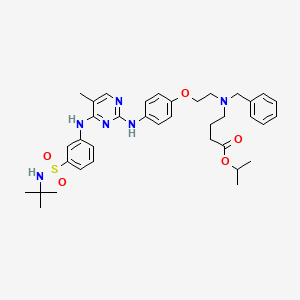



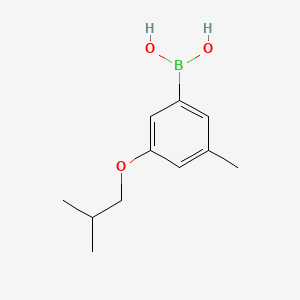

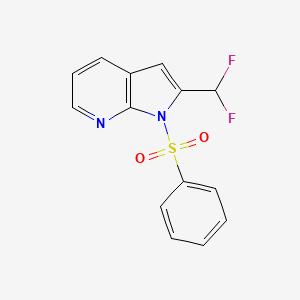
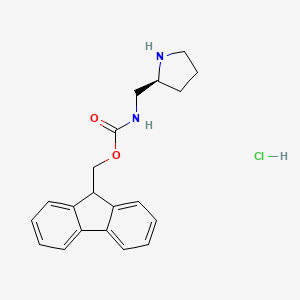

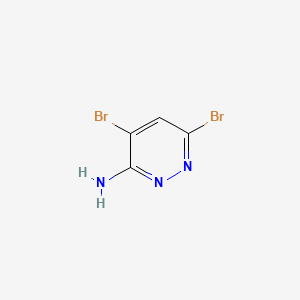
![N-(5-Chloro-2-methoxyphenyl)-2-(10-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B578484.png)

![3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B578488.png)
